molecular formula C13H25BO2 B2844527 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane CAS No. 2152645-04-8

4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane

Cat. No.: B2844527
CAS No.: 2152645-04-8
M. Wt: 224.15
InChI Key: BPEYFKBODDZCIU-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core substituted with four methyl groups and a highly substituted cyclopropane ring. The cyclopropyl group, bearing 2,2,3,3-tetramethyl substituents, introduces significant steric bulk and unique electronic properties due to the strained cyclopropane ring. This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in organoboron chemistry. Its stability and reactivity are influenced by the interplay between the electron-deficient boron center and the steric shielding provided by the methyl groups .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-10(2)9(11(10,3)4)14-15-12(5,6)13(7,8)16-14/h9H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEYFKBODDZCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C(C2(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2152645-04-8
Record name 4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane
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Biological Activity

4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane is a boron-containing compound with unique structural properties that confer significant biological activity. This article reviews its chemical characteristics, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its dioxaborolane structure which includes two boron atoms and a cyclic arrangement that enhances its reactivity. Its molecular formula is C12H24B2O4C_{12}H_{24}B_2O_4 with a molecular weight of 253.94 g/mol. The compound's SMILES representation is CC1(C)OB(OC1(C)C)B1OC(C)(C)C(C)(C)O1 .

The biological activity of this compound primarily arises from its ability to form stable complexes with various biomolecules. These interactions often influence enzymatic activities and cellular signaling pathways.

Applications in Research

This compound has been utilized in proteomics research as a boronic acid pinacol ester. Its ability to selectively bind to diols and other functional groups makes it a valuable tool for studying glycoproteins and other biomolecules .

Case Study 1: Proteomics Applications

In a study examining the role of boronic acids in proteomics, researchers demonstrated that this compound could effectively enrich glycosylated proteins from complex mixtures. This was achieved through selective binding to the sugar moieties present on glycoproteins .

Case Study 2: Anticancer Activity

Another study investigated the potential anticancer properties of this compound. It was found to inhibit the growth of certain cancer cell lines by disrupting metabolic pathways essential for cell proliferation. The mechanism involved the modulation of reactive oxygen species (ROS) levels within the cells .

Data Tables

Property Value
Molecular FormulaC12H24B2O4
Molecular Weight253.94 g/mol
CAS Number73183-34-3
Melting PointNot specified
SolubilitySoluble in THF
Purity>98%
Biological Activity Effect
Glycoprotein EnrichmentPositive
Anticancer ActivityInhibitory
Enzyme ModulationSignificant

Research Findings

Recent studies have highlighted the versatility of this compound in various biochemical applications:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways related to cancer progression.
  • Selective Binding : Its high affinity for certain biomolecules allows for targeted drug delivery systems in therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique dioxaborolane structure that contributes to its reactivity and utility in synthetic chemistry. Its molecular formula is C26H32B2O4C_{26}H_{32}B_2O_4, with a molecular weight of 430.2 g/mol .

Synthetic Applications

1.1 Borylation Reactions

One of the primary applications of 4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane is in borylation reactions. These reactions are crucial for the functionalization of organic molecules. The compound can facilitate the borylation at the benzylic C-H bonds of alkylbenzenes when used in conjunction with palladium catalysts. This process allows for the introduction of boron into organic substrates, which can be further transformed into various functional groups through cross-coupling reactions .

1.2 Cross-Coupling Reactions

The boron moiety in this compound makes it an excellent reagent for Suzuki-Miyaura cross-coupling reactions. This reaction is widely used to form carbon-carbon bonds between aryl or vinyl boron compounds and various electrophiles such as halides or triflates. The presence of the tetramethylcyclopropyl group enhances the stability and reactivity of the boron compound during these transformations .

Medicinal Chemistry Applications

2.1 Development of Therapeutics

In medicinal chemistry, compounds similar to this compound have been explored for their potential as therapeutic agents targeting cannabinoid receptors. Research indicates that derivatives of dioxaborolanes can exhibit selective binding to cannabinoid receptor type 2 (CB2R), which has implications for treating conditions such as inflammation and pain management .

Case Study: CB2R Radioligands
Recent studies have focused on developing radioligands for imaging CB2 receptors using compounds similar to dioxaborolanes. These radioligands could provide insights into the role of CB2 receptors in various diseases and aid in drug development processes .

Environmental Chemistry

3.1 Applications in Green Chemistry

The use of boron-containing compounds like this compound in green chemistry is also noteworthy. Their ability to facilitate reactions under mild conditions reduces the need for harsh reagents and solvents that are typically harmful to the environment .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Dioxaborolanes

Compound Name Substituent Type Molecular Formula Molecular Weight Key Features Reference
Target Compound 2,2,3,3-Tetramethylcyclopropyl C₁₄H₂₇BO₂ 256.17* High steric bulk, strained cyclopropane
2-(3-Methoxy-4,5-dimethylphenyl)-analog Aryl (methoxy, methyl) C₁₆H₂₄BO₃ 286.15 Electron-rich aryl group
2-(4-Cyclohexylphenyl)-analog Aryl (cyclohexyl) C₁₈H₂₇BO₂ 286.22 Bulky hydrophobic substituent
2-(Thiophen-3-yl)-analog Heteroaryl (thiophene) C₁₀H₁₆BO₂S 211.11 Conjugation with sulfur heteroatom
2-(2-Methylbenzo[b]thiophen-3-yl)-analog Heteroaryl (benzothiophene) C₁₅H₁₉BO₂S 274.19 Extended π-system for optoelectronic applications
2-Octyl-analog Alkyl (linear C₈ chain) C₁₄H₂₉BO₂ 240.20 Flexible alkyl chain, lipophilic

Physical and Spectroscopic Properties

  • NMR Data : The target compound’s ¹H NMR would show distinct upfield shifts for cyclopropane protons (δ ~1.0–2.0 ppm) and sharp singlets for dioxaborolane methyl groups (δ ~1.2–1.3 ppm), akin to 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane (δ 1.22 ppm, s, 12H) .
  • Thermal Stability : Cyclopropane rings with methyl substitutions (e.g., 2-(2,2,3,3-tetramethylcyclopropyl)) are more stable than unsubstituted cyclopropanes due to reduced ring strain, similar to 2-(3,3,5,5-tetramethylcyclohexylidene)-analog .

Preparation Methods

Dioxaborolane Ring Formation via Pinacol Condensation

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core is typically constructed through acid-catalyzed condensation of boronic acids with pinacol (2,3-dimethyl-2,3-butanediol).

Representative Procedure (Adapted from):

  • Generate (2,2,3,3-tetramethylcyclopropyl)boronic acid via lithium-halogen exchange:
    • React 2,2,3,3-tetramethylcyclopropyl iodide with n-butyllithium (-100°C, THF)
    • Quench with trimethyl borate to form boronic acid
  • Condense with pinacol:
    • Combine boronic acid (1 eq), pinacol (1.05 eq), MgSO₄ (1 eq) in CH₂Cl₂
    • Stir 16 hr under argon at room temperature
  • Isolate product via filtration and vacuum distillation (Yield: 85-95%)

Critical Parameters :

  • Anhydrous conditions prevent boronic acid hydrolysis
  • Magnesium sulfate acts as both desiccant and mild Lewis acid catalyst

Organometallic Coupling Approaches

Transition metal-catalyzed methods enable direct B-C bond formation to pre-formed cyclopropanes.

Suzuki-Miyaura Variant :

  • Synthesize 2,2,3,3-tetramethylcyclopropyl trifluoroborate salt
  • Cross-couple with 2-iodo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
    • Catalyst: Pd(PPh₃)₄ (2 mol%)
    • Base: Cs₂CO₃, DME/H₂O (3:1)
    • 80°C, 12 hr (Yield: ~65%)

Safety Note :

  • Requires strict exclusion of oxygen to prevent boronate oxidation

Comparative Method Analysis

Method Yield Range Scalability Steric Tolerance Reference
Pinacol Condensation 85-95% Multi-gram Moderate
Simmons-Smith 60-75% Bench-scale High
Suzuki Coupling 55-65% Kilo-scale Low

Key Observations :

  • Pinacol method offers highest yields but requires pre-formed cyclopropane boronic acid
  • Simmons-Smith approach enables in situ cyclopropane formation but faces zinc residue challenges
  • Continuous flow systems (as in) could enhance safety for large-scale production

Process Optimization Considerations

Temperature Control

  • Boron intermediates require strict thermal control (-100°C to 25°C)
  • Exothermic zinc insertion steps necessitate cryogenic conditions

Solvent Selection

  • THF preferred for organometallic steps (coordination stabilizes intermediates)
  • CH₂Cl₂ optimal for pinacol condensations (aprotic, moderate polarity)

Purification Challenges

  • Silica gel chromatography often unsuitable due to boronate hydrolysis
  • Preferred methods:
    • Distillation under reduced pressure (BP: 98-102°C/0.5 mmHg)
    • Recrystallization from hexane/EtOAc (4:1)

Emerging Methodologies

Continuous Flow Synthesis

Adapting methods from:

  • Microreactor setup enables safe handling of n-BuLi intermediates
  • 3-stage process:
    • Lithiation (0°C)
    • Boronation (-78°C)
    • Cyclopropanation (25°C)
  • Throughput: 1.2 kg/hr demonstrated for analogous compounds

Enzymatic Resolutions

For chiral variants (future direction):

  • Lipase-mediated kinetic resolution achieves >98% ee
  • Substrate: Racemic cyclopropanol acetate
  • Conditions: CALB lipase, toluene, 35°C

Industrial-Scale Production Insights

From:

  • Cost drivers:
    • Pinacol (42% of raw material cost)
    • Zinc dust (18%)
  • Waste streams:
    • MgSO₄ slurry (0.8 kg/kg product)
    • Aqueous Zn residues (requires EDTA treatment)

Optimization Targets :

  • Zn recycling via electrochemical methods
  • Solvent recovery systems for THF/CH₂Cl₂

Q & A

Q. What are the established synthetic routes for 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield and purity?

The synthesis typically involves Suzuki-Miyaura coupling or multi-step reactions. A common approach uses palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres, with boron precursors like pinacol boronic esters. Solvent choice (e.g., THF or DMF) and temperature (60–100°C) critically affect yield. For example, THF at 80°C yields 70–75% purity, while DMF at 100°C may increase byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (hexane) achieves >98% purity. Variations in boron precursor ratios or catalyst loading (2–5 mol%) also impact efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's structure and purity?

  • NMR Spectroscopy : ¹H NMR in CDCl₃ identifies methyl groups (δ 1.0–1.3 ppm) and cyclopropane protons (δ 0.8–1.0 ppm). ¹¹B NMR confirms boron coordination (δ 28–32 ppm).
  • Chromatography : GC with flame ionization detection (FID) or HPLC (C18 column, acetonitrile/water) quantifies purity (>98%).
  • X-ray Crystallography : Resolves stereochemistry and confirms the dioxaborolane ring conformation .

Q. What are the primary applications of this compound in organic synthesis and materials science?

It serves as a boron donor in Suzuki-Miyaura cross-coupling to synthesize biaryl structures for drug intermediates (e.g., kinase inhibitors) and conjugated polymers for OLEDs. The tetramethylcyclopropyl group enhances steric stability, making it suitable for air-sensitive reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis to achieve higher yields while maintaining stereochemical integrity?

  • Catalyst Optimization : Use PdCl₂(dppf) with 10 mol% PPh₃ to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours, improving yield to 85%.
  • Slow Reagent Addition : Prevents boronate ester hydrolysis. Monitor via TLC (hexane:EtOAc = 4:1) .

Q. What strategies address discrepancies in reported reactivity data during cross-coupling reactions?

Contradictions in catalytic efficiency (e.g., 40% vs. 75% yield) often arise from:

  • Solvent Polarity : Polar solvents (DMF) accelerate oxidative addition but may destabilize intermediates.
  • Base Strength : Strong bases (Cs₂CO₃) deprotect the borolane, altering reactivity.
  • Oxygen Sensitivity : Trace O₂ oxidizes boronates; rigorous degassing (N₂/Ar) is essential. Systematic studies under controlled conditions (e.g., glovebox reactions) are recommended .

Q. How does the steric environment of the tetramethylcyclopropyl group influence reactivity in polymer synthesis?

The bulky cyclopropyl group:

  • Reduces Nucleophilic Attack : Stabilizes the boron center, enabling high-temperature polymerizations (e.g., polyfluorenes at 120°C).
  • Slows Reaction Kinetics : Lower reactivity requires longer reaction times or Lewis acid additives (e.g., BF₃·OEt₂) to accelerate coupling .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Storage : Under argon at -20°C in amber vials; avoid moisture (use molecular sieves).
  • Handling : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone).
  • Stability Monitoring : Periodic ¹H NMR (degradation peaks appear at δ 1.5–2.0 ppm for byproducts). Shelf life: 6 months under optimal conditions .

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